molecular formula C19H15BrN6O2S B2570212 N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-35-0

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2570212
CAS No.: 863500-35-0
M. Wt: 471.33
InChI Key: IJEJFIQVBNHFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a 1,2,3-triazole ring. Key structural elements include:

  • Thioether linkage (-S-): Contributes to conformational flexibility and redox activity.
  • Acetamide moiety: Facilitates hydrogen bonding, critical for target engagement in biological systems.

This compound is hypothesized to exhibit pharmacological activity, possibly as an epigenetic modulator, given structural similarities to triazolopyrimidine-based inhibitors of EZH2/HDACs .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJFIQVBNHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazole and pyrimidine rings. The synthetic route typically includes:

  • Formation of the triazole : Using 4-methoxyphenyl and appropriate azides.
  • Pyrimidine ring formation : Through cyclization reactions involving thioketones.
  • Final acetamide formation : By reacting the resultant thiol with acetic anhydride or acetic acid.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential.

CompoundCell LineIC50 (μM)
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideMCF-719.4 ± 0.22
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideHCT-11614.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These findings suggest that modifications in the structure can lead to enhanced potency against specific cancer types.

Antibacterial Activity

The compound also shows potential antibacterial properties. In vitro studies have assessed its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide were tested for minimum inhibitory concentrations (MICs), revealing some activity against MRSA.

CompoundBacterial StrainMIC (mM)
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideMRSA>10

While the antibacterial activity was not as pronounced as its anticancer effects, it still indicates a multifaceted biological profile.

The mechanism by which N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exerts its biological effects is likely linked to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways.

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Antibacterial Mechanisms : For antibacterial activity, the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Anticancer Efficacy : A study highlighted that triazolo-pyrimidine derivatives showed a strong correlation between structural modifications and anticancer efficacy across multiple cell lines.
  • Antibacterial Studies : Research focusing on the structure-activity relationship (SAR) of triazolo derivatives indicated that specific substitutions could enhance antibacterial activity against resistant strains.

Scientific Research Applications

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that the presence of lipophilic groups at specific positions enhances anticancer activity. The incorporation of methoxy and bromo substituents appears to optimize the interaction with cellular targets, leading to increased potency against cancer cells .

Case Studies

A notable study synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their effects on cancer cell lines. Among these derivatives, those with larger aryl groups exhibited superior cytotoxicity. The study highlighted that modifications at the 2-position significantly influenced anti-proliferative activity, with a preference for compounds bearing larger lipophilic functional groups .

CompoundIC50 (µM)Cell Line
10b19.4MCF-7
10e14.5MCF-7
Doxorubicin40.0MCF-7

Efficacy in Seizure Models

The compound has also been investigated for its anticonvulsant properties. In vivo studies using maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models showed that certain derivatives exhibited significant protective effects against seizures, with median effective doses (ED50) lower than those of established antiepileptic drugs such as valproate and carbamazepine .

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves several steps including the formation of the triazole ring and subsequent coupling reactions with acetamides. Recent advancements have led to eco-friendly synthetic methods utilizing microwave-assisted techniques which enhance yield and reduce reaction times .

Characterization Techniques

Characterization of the compound has been performed using various analytical techniques including NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Variations in Physical Properties

The triazolopyrimidine scaffold allows extensive structural modifications. Below is a comparative analysis of analogs with varying substituents:

Compound ID / Name Substituents (R1, R2) Melting Point (°C) Yield (%) Solubility Profile Key Structural Features
Target Compound: N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide R1: 4-methoxyphenyl; R2: 4-bromophenyl Data not reported N/A Moderate (polar groups) Bromine enhances lipophilicity; methoxy improves stability
9b () R1: benzoxazol-2-ylthio; R2: N-methylpropan-1-amine 154–155 18.5 Low (crystalline) Bulky benzoxazole; aliphatic amine chain
9e () R1: benzoxazol-2-ylthio; R2: morpholinomethyl 89–90 89.9 High (polar morpholine) Morpholine enhances aqueous solubility
7d () R1: benzyl; R2: acrylamide-substituted phenyl Not reported Not given Moderate (amide polarity) Acrylamide introduces reactivity for covalent binding
Compound K () R1: triazolopyrimidinyl; R2: acetamide Not reported N/A Low (simple acetamide) Minimal substitution; basic scaffold

Key Observations :

  • Morpholine-containing analogs (e.g., 9e) exhibit higher yields (89.9%) and lower melting points, suggesting improved synthetic efficiency and reduced crystallinity due to flexible morpholine rings .
  • Bulky substituents (e.g., benzoxazole in 9b) correlate with higher melting points (154–155°C), indicative of stronger crystal lattice interactions .
  • The target compound’s bromophenyl and methoxyphenyl groups likely balance lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HCl) to form amide bonds, as seen in analogous triazolopyrimidine derivatives . Optimization includes:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach aryl groups .
  • Solvent choice : Dichloromethane or DMF for solubility and reaction efficiency .
  • Temperature control : Reactions at 273 K for intermediate stability .
  • Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to isolate pure product.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Techniques :

  • NMR (¹H/¹³C) : To confirm substituent positions (e.g., bromophenyl and methoxyphenyl groups) and assess purity .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for structurally similar acetamides (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution of bromine or methoxy groups) influence biological activity and target binding?

  • Approach :

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., chloro vs. bromo substituents) in enzymatic assays (e.g., kinase inhibition) .
  • Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
  • Key findings : Bromine enhances hydrophobic interactions, while methoxy groups improve solubility and pharmacokinetics .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methods :

  • Molecular dynamics (MD) simulations : To study binding stability over time (e.g., RMSD analysis) .
  • Quantum mechanical calculations : Assess electronic effects of substituents on reactivity (e.g., DFT for charge distribution) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

  • Case Study : X-ray analysis of analogous compounds revealed discrepancies between NMR-predicted and observed configurations (e.g., axial vs. equatorial orientation of triazole rings). Refinement using programs like SHELXL and hydrogen-bonding validation (N–H⋯O interactions) resolved these conflicts .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Challenges :

  • Exothermic reactions : Control via dropwise addition of reagents and temperature monitoring .
  • Byproduct formation : Use scavengers (e.g., polymer-bound trisamine) to remove unreacted intermediates .
  • Purification at scale : Switch from column chromatography to recrystallization (e.g., methylene chloride/hexane) .

Q. What safety protocols are essential when handling brominated acetamide derivatives?

  • Guidelines :

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.